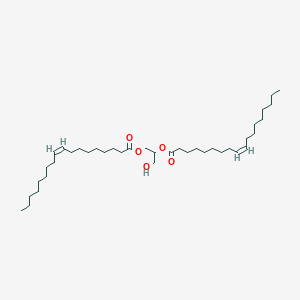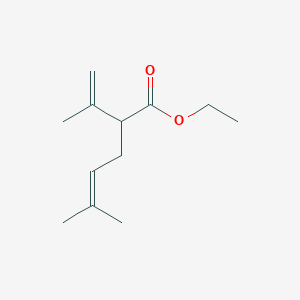
1,2-Dioléoyl-rac-glycérol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2-Dioleoyl-rac-glycerol involves several steps. Schmitt et al. (1995) described a process where 1,2-dioleoyl-sn-glycerol was oxidized to an aldehyde, then reduced to a radiolabeled alcohol, and finally converted to 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho-(1-rac-glycerol) via transphosphatidylation (Schmitt, Amidon, Wykle, & Waite, 1995).
Molecular Structure Analysis
1,2-Dioleoyl-rac-glycerol's molecular structure is characterized by the presence of two oleoyl groups attached to a glycerol backbone. Goto et al. (1992) conducted a study on a similar compound, 1,2-dipalmitoyl-3-acetyl-sn-glycerol, which revealed insights into the molecular structure of diglycerides and their glycerol backbone conformation (Goto, Kodali, Small, Honda, Kozawa, & Uchida, 1992).
Chemical Reactions and Properties
Slotboom et al. (1967) described the chemical synthesis and reactions of similar glycerol derivatives, which may shed light on the properties of 1,2-Dioleoyl-rac-glycerol (Slotboom, Haas, & Deenen, 1967).
Physical Properties Analysis
The crystallization and polymorphic forms of 1,2-Dioleoyl-rac-glycerol and similar compounds have been extensively studied. Bayés‐García et al. (2013, 2016) investigated the influence of different thermal treatments on the crystallization of 1,2-dioleoyl-3-rac-linoleoyl glycerol and other triacylglycerols, revealing insights into their physical properties (Bayés‐García et al., 2013), (Bayés‐García et al., 2016).
Chemical Properties Analysis
The chemical properties of 1,2-Dioleoyl-rac-glycerol can be inferred from studies on similar compounds. For example, Aneja and Davies (1974) researched nucleophilic substitution in glycerol derivatives, which could be relevant to understanding the chemical behavior of 1,2-Dioleoyl-rac-glycerol (Aneja & Davies, 1974).
Applications De Recherche Scientifique
Activation de la protéine kinase C
Le 1,2-Dioléoyl-rac-glycérol est un diacylglycérol qui contient de l'acide oléique aux positions sn-1 et sn-2 . Il se lie efficacement au domaine C1 pour activer les formes conventionnelles de la protéine kinase C . La protéine kinase C est une famille de protéines kinases impliquées dans le contrôle de la fonction d'autres protéines par phosphorylation des groupes hydroxyle des résidus d'acides aminés sérine et thréonine.
Substrat pour les kinases DAG
Le this compound sert de substrat pour les kinases de diacylglycérol (DAG) . Les kinases DAG sont une classe d'enzymes qui catalysent la conversion du DAG en acide phosphatidique, utilisant l'ATP comme source de phosphate.
Substrat pour la kinase lipidique multisubstrat
En plus des kinases DAG, le this compound sert également de substrat pour la kinase lipidique multisubstrat . Ces kinases sont capables de phosphoryler plusieurs substrats, jouant un rôle crucial dans les voies de signalisation lipidique.
Synthèse de complexes amphiphiliques de gadolinium
Le this compound est utilisé dans la synthèse de complexes amphiphiliques de gadolinium . Ces complexes sont utilisés comme agents de contraste en IRM, améliorant la visibilité des structures internes du corps lors de l'imagerie par résonance magnétique.
Recherche en biochimie lipidique
Le this compound est utilisé dans la recherche en biochimie lipidique . Il aide à comprendre les rôles des lipides dans les systèmes biologiques, leur fonction dans la signalisation cellulaire et leur contribution à la structure cellulaire.
Recherche en biologie cellulaire
Ce composé est également utilisé dans la recherche en biologie cellulaire
Mécanisme D'action
Target of Action
1,2-Dioleoyl-rac-glycerol is a form of diacylglycerol (DAG) where both acyl groups consist of the 18:1 oleoyl chain . It effectively binds the C1 domain to activate conventional protein kinase C forms . Protein kinase C is a family of protein kinases that play key roles in cellular processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
1,2-Dioleoyl-rac-glycerol, by binding to the C1 domain, activates conventional protein kinase C forms . This activation leads to the phosphorylation of various target proteins, initiating a cascade of intracellular events .
Biochemical Pathways
The activation of protein kinase C forms by 1,2-Dioleoyl-rac-glycerol affects multiple biochemical pathways. For instance, it can influence the MAPK/ERK pathway, which plays a crucial role in the regulation of cell growth and differentiation . Additionally, it serves as a substrate for DAG kinases and multisubstrate lipid kinase , contributing to the synthesis of phosphatidic acid, a lipid second messenger involved in numerous cellular processes .
Result of Action
The activation of protein kinase C forms by 1,2-Dioleoyl-rac-glycerol can lead to various molecular and cellular effects. For example, it can influence cell proliferation, differentiation, and apoptosis . The specific effects would depend on the cell type and the specific protein kinase C isoform that is activated .
Propriétés
IUPAC Name |
[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSHUZFNMVJNKX-CLFAGFIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00892088 | |
| Record name | 1,2-Glyceryl dioleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2442-61-7 | |
| Record name | (±)-1,2-Diolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,2-dioleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Glyceryl dioleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DIOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADK3G923Z3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)









